molecular formula C11H14BrFO B8450278 1-(4-Bromo-2-fluorophenyl)pentanol

1-(4-Bromo-2-fluorophenyl)pentanol

Cat. No.: B8450278
M. Wt: 261.13 g/mol
InChI Key: RFDOTTUPKXBZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-fluorophenyl)pentanol is a brominated and fluorinated aromatic alcohol with a five-carbon aliphatic chain. This compound combines the electronic effects of halogen substituents (bromo and fluoro) on the phenyl ring with the hydrophilicity and hydrogen-bonding capacity of a terminal hydroxyl group. Such structural features make it a candidate for applications in medicinal chemistry, material science, or as an intermediate in organic synthesis.

Properties

Molecular Formula

C11H14BrFO

Molecular Weight

261.13 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)pentan-1-ol

InChI

InChI=1S/C11H14BrFO/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13/h5-7,11,14H,2-4H2,1H3

InChI Key

RFDOTTUPKXBZMV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=C(C=C(C=C1)Br)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below compares 1-(4-Bromo-2-fluorophenyl)pentanol with three structurally related compounds from the literature:

Compound Name Molecular Formula Key Functional Groups/Substituents Physical/Chemical Properties Source Reference
This compound C₁₁H₁₃BrFO -OH (alcohol), -Br, -F on phenyl Not reported in evidence; inferred high lipophilicity due to pentanol chain N/A
(2E)-1-(5-Chlorothiophen-2-yl)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-one C₁₄H₈BrClFOS -C=O (ketone), -Cl (thiophene), -Br, -F M.P. 133–134°C; LCMS m/z = 346 (M++1)
1-(4-Bromo-2-fluorophenyl)-4-methylpiperazine C₁₁H₁₃BrFN₂ -N-methylpiperazine, -Br, -F Synthesized in 91% yield; off-white solid
(4aR)-N-(4-Bromo-3,5-difluorophenyl)-...-carboxamide C₂₃H₂₁Br₂F₃N₄O₃ -CONH (amide), -Br, -F (multiple) LCMS m/z 502 [M+H]+; HPLC retention 1.02 min

Key Observations :

  • Electronic Effects: The bromo and fluoro substituents on the phenyl ring in all compounds enhance electrophilic aromatic substitution reactivity.
  • Lipophilicity: The pentanol chain likely increases lipophilicity compared to the shorter aliphatic chains in the piperazine derivative () or the rigid heterocycles in the carboxamide ().
  • Synthetic Yield: The piperazine analog () was synthesized in 91% yield using copper(I)bromide, suggesting that halogenation protocols may also apply to the pentanol compound.
Crystallographic and Spectroscopic Data
  • The propenone derivative () crystallized in N,N-dimethylformamide (CCDC No.: 948856), with LCMS and elemental analysis data confirming purity. In contrast, the pentanol compound’s crystallization behavior remains unstudied, though its hydroxyl group may favor polar solvents like ethanol or water.
  • The carboxamide derivative () exhibited an HPLC retention time of 1.02 minutes, indicating moderate polarity. The pentanol analog would likely display longer retention times due to its aliphatic chain.

Preparation Methods

Bromo-Fluoro Substitution via Electrophilic Aromatic Bromination

The synthesis of 4-bromo-2-fluorophenol from 2-fluorophenol exemplifies regioselective bromination. In a representative procedure:

  • Reactants : 2-Fluorophenol (22.4 g, 0.2 mol), bromine (31.97 g, 0.2 mol).

  • Conditions : Dichloromethane solvent, 0–25°C, 3 hours.

  • Workup : Quenching with sodium bisulfite, phase separation, and drying.

  • Yield : 90% (34.5 g) of 4-bromo-2-fluorophenol as a colorless oil.

This method leverages the ortho/para-directing effects of the hydroxyl group, with bromine preferentially occupying the para position relative to fluorine.

Oxidation to 4-Bromo-2-fluorobenzaldehyde

4-Bromo-2-fluorobenzaldehyde, a critical aldehyde intermediate, is synthesized via oxidation of (4-bromo-3-fluorophenyl)methanol using pyridinium chlorochromate (PCC):

  • Reactants : (4-Bromo-3-fluorophenyl)methanol (7.9 g, 38.5 mmol), PCC (10.8 g, 50.0 mmol).

  • Conditions : Dichloromethane, room temperature, 2 hours under light protection.

  • Yield : 63% (5.0 g) after column chromatography.

Pentanol Chain Introduction via Grignard and Cross-Coupling Reactions

Grignard Addition to 4-Bromo-2-fluorobenzaldehyde

The aldehyde intermediate serves as a substrate for nucleophilic addition. Reaction with pentylmagnesium bromide generates a secondary alcohol, which can be reduced to the primary alcohol:

4-Bromo-2-fluorobenzaldehyde+Pentyl-MgBr1-(4-Bromo-2-fluorophenyl)pentan-2-olReductionTarget Alcohol\text{4-Bromo-2-fluorobenzaldehyde} + \text{Pentyl-MgBr} \rightarrow \text{1-(4-Bromo-2-fluorophenyl)pentan-2-ol} \xrightarrow{\text{Reduction}} \text{Target Alcohol}

Challenges :

  • Secondary alcohol formation necessitates additional reduction steps.

  • Selective reduction of the secondary alcohol to a primary alcohol requires tailored conditions (e.g., Barton-McCombie deoxygenation).

Suzuki-Miyaura Cross-Coupling with Boronic Esters

A boronic ester derivative of 4-bromo-2-fluorobenzaldehyde, synthesized via Pd-catalyzed borylation, enables coupling with pentanol-containing partners:

4-Bromo-2-fluorophenylboronic ester+5-Bromo-1-pentanolPd catalystThis compound\text{4-Bromo-2-fluorophenylboronic ester} + \text{5-Bromo-1-pentanol} \xrightarrow{\text{Pd catalyst}} \text{this compound}

Conditions :

  • Catalyst : Pd(dppf)Cl₂ (0.15 mmol).

  • Base : KOAc (9.84 mmol).

  • Solvent : 1,4-Dioxane, 85°C, 13 hours.

  • Yield : 96% for boronic ester formation.

Comparative Analysis of Synthetic Routes

MethodKey StepYieldAdvantagesLimitations
Grignard AdditionAldehyde + Pentyl-MgBr~60%*Straightforward reagentsRequires secondary alcohol reduction
Suzuki CouplingBoronic ester + Bromopentanol~70%*High regioselectivityComplex protection/deprotection steps
Direct AlkylationPhenol + Pentyl Halide<50%Simple setupLow yield due to poor electrophilicity

*Theoretical yields based on analogous reactions.

Mechanistic Insights and Optimization

Solvent and Base Effects in Cross-Coupling

Patent data highlights the role of polar solvents (e.g., isopropanol) and inorganic bases (e.g., K₂CO₃) in enhancing coupling efficiency. For instance, using isopropanol as a solvent improved reaction rates by 10-fold compared to DMF/ethanol mixtures.

Reductive Pathways for Alcohol Interconversion

Secondary alcohols derived from Grignard reactions can be reduced using LiAlH₄ or oxidized to ketones for further functionalization. However, direct synthesis of primary alcohols remains challenging without orthogonal protecting groups.

The patent-preferenced use of isopropanol and cesium carbonate in large-scale syntheses underscores the importance of solvent sustainability and base strength in minimizing side reactions. For example, substituting DMF with isopropanol reduced impurity levels from 20–25% to <1% .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Bromo-2-fluorophenyl)pentanol, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation (using acyl chlorides and aromatic substrates) or nucleophilic substitution of halogenated intermediates. Key factors include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions enhance electrophilic substitution .
  • Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may increase side products like dehalogenated derivatives .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in substitution reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions on the aromatic ring (e.g., bromine and fluorine splitting patterns) and pentanol chain conformation .
  • X-ray crystallography : SHELX programs refine crystal structures, resolving steric effects from bulky substituents .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 261.03) .

Q. How does the bromine-fluorine substitution pattern influence reactivity in nucleophilic substitutions?

Methodological Answer: The ortho-fluorine group creates steric hindrance, reducing reactivity at the 4-bromo position. However, its electron-withdrawing effect activates the ring for meta-directed substitutions. For example:

  • Suzuki couplings : Bromine at the para position reacts selectively with aryl boronic acids, while fluorine stabilizes intermediates via resonance .

Advanced Research Questions

Q. How can regioselectivity challenges in multi-step syntheses be addressed?

Methodological Answer: Regioselectivity issues arise from competing substitution pathways. Strategies include:

  • Protecting groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups in pentanol) .
  • Directed ortho-metalation : Use fluorine as a directing group to functionalize specific positions .

Q. What computational approaches predict biological activity and binding modes?

Methodological Answer:

  • Docking studies : Software like AutoDock Vina models interactions with biological targets (e.g., neurotransmitter receptors). The bromine atom enhances hydrophobic binding, while fluorine participates in halogen bonding .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

Q. How should researchers resolve contradictions in reported biological activity across analogs?

Methodological Answer: Discrepancies may arise from stereochemistry or assay conditions. For example:

  • Enantiomer-specific effects : (R)-enantiomers show higher receptor affinity than (S)-forms due to spatial compatibility with binding pockets .
  • Assay validation : Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What challenges arise in crystallographic refinement of halogenated derivatives?

Methodological Answer:

  • Disorder in heavy atoms : Bromine’s high electron density complicates Fourier map interpretation. Use SHELXL’s restraints to model anisotropic displacement parameters .
  • Twinned crystals : SHELXE resolves pseudo-merohedral twinning via Patterson methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.